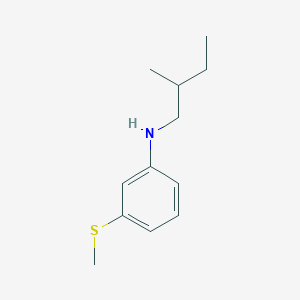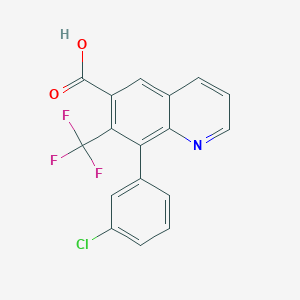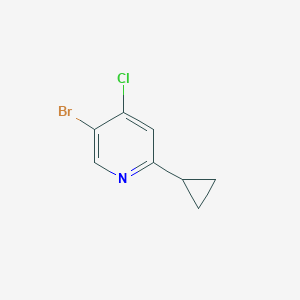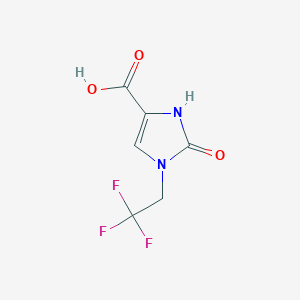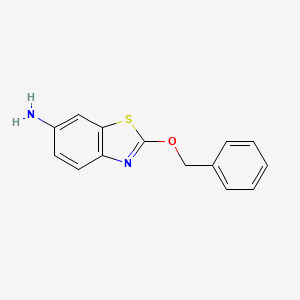
1-Bromo-2,3,5-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,5-trimethylhexane is an organic compound belonging to the class of alkyl halides. It is characterized by the presence of a bromine atom attached to a hexane chain that is substituted with three methyl groups at positions 2, 3, and 5. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,3,5-trimethylhexane can be synthesized through the bromination of 2,3,5-trimethylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,3,5-trimethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution (SN1 and SN2): Common nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), and ammonia (NH₃) can replace the bromine atom in this compound. The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism.
Elimination Reactions (E1 and E2): Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products
Substitution Reactions: The major products are the corresponding substituted compounds, such as 2,3,5-trimethylhexanol (when reacted with hydroxide) or 2,3,5-trimethylhexanenitrile (when reacted with cyanide).
Elimination Reactions: The major products are alkenes, such as 2,3,5-trimethylhexene.
Applications De Recherche Scientifique
1-Bromo-2,3,5-trimethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3,5-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of alkenes. The bromine atom acts as a leaving group, facilitating these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3,5,5-trimethylhexane
- 1-Bromo-2,2,5-trimethylhexane
- 1-Bromo-2,3,4-trimethylhexane
Uniqueness
1-Bromo-2,3,5-trimethylhexane is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of three methyl groups at distinct positions creates steric hindrance, affecting the compound’s behavior in substitution and elimination reactions compared to its isomers.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-2,3,5-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6H2,1-4H3 |
Clé InChI |
SEXMTEGWXFYKHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


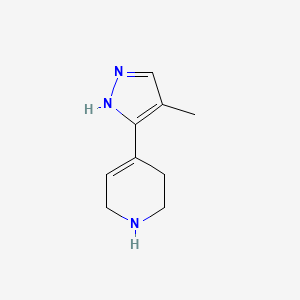
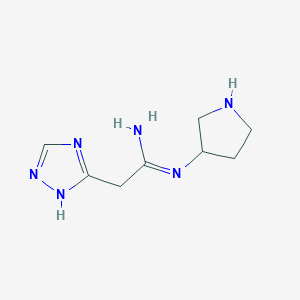
![3-chloro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13239983.png)

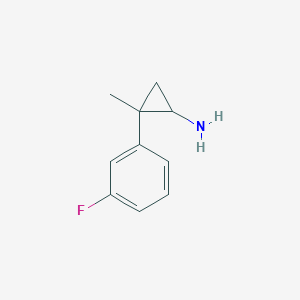
![2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)

